molecular formula C15H10FNO2 B073838 1-(2-fluorobenzyl)-1H-indole-2,3-dione CAS No. 346640-52-6

1-(2-fluorobenzyl)-1H-indole-2,3-dione

Cat. No.: B073838
CAS No.: 346640-52-6
M. Wt: 255.24 g/mol
InChI Key: HOPOKHJZWPDLNS-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 1-(2-fluorobenzyl)-1H-indole-2,3-dione is the enzyme Phosphoenolpyruvate carboxykinase, cytosolic [GTP] . This enzyme plays a crucial role in the process of gluconeogenesis, which is the production of glucose from non-carbohydrate sources.

Mode of Action

This interaction is thought to be enhanced in the presence of nitric oxide .

Biochemical Pathways

The compound’s interaction with its target enzyme affects the gluconeogenesis pathway . This pathway is critical for maintaining glucose levels in the body, particularly during periods of fasting. By influencing this pathway, this compound could potentially impact glucose metabolism.

Pharmacokinetics

Similar compounds have been shown to have high oral bioavailability and dose-proportional pharmacokinetics . These compounds are also known to be metabolized primarily by glucuronidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitric oxide can enhance the compound’s interaction with its target enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indole-2,3-dione typically involves the coupling of an indole derivative with a fluorobenzyl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the indole and the fluorobenzyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different quinone derivatives.

    Reduction: The carbonyl groups in the indole-2,3-dione can be reduced to form corresponding alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-indole-2,3-dione has been studied for various scientific research applications:

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
  • 1-(4-Methylbenzyl)-1H-indole-2,3-dione
  • 1-(4-Methoxybenzyl)-1H-indole-2,3-dione

Comparison: 1-(2-Fluorobenzyl)-1H-indole-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOKHJZWPDLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366829
Record name 1-(2-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346640-52-6
Record name 1-(2-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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